molecular formula C18H15Cl2N3O3 B2696308 (E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide CAS No. 325729-94-0

(E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide

Cat. No.: B2696308
CAS No.: 325729-94-0
M. Wt: 392.24
InChI Key: CRJWSYJXROVXPK-UHFFFAOYSA-N
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Description

(E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide is a synthetic compound of significant interest in medicinal chemistry and oncology research, designed by incorporating a 2,4-dichlorophenoxy moiety with a 2-oxoindoline scaffold via a hydrazide linker. Its core research value lies in its potential as an anticancer agent. Compounds sharing the 2-oxoindoline (isatin) backbone have demonstrated potent cytotoxicity against a range of human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . The proposed mechanism of action for this class of compounds involves the induction of apoptosis (programmed cell death) in cancer cells. Research on analogous molecules indicates that they can activate procaspase-3, a key enzyme in the apoptosis cascade, leading to a significant increase in caspase-3 activity . Furthermore, such compounds have been shown to disrupt the cell cycle, notably by accumulating cells in the S-phase, and to upregulate the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 . The 2,4-dichlorophenoxy portion of the molecule is structurally related to auxin-mimicking herbicides, but when engineered into complex hydrazide derivatives, the biological focus shifts from phytotoxicity to targeted anticancer activity . This product is intended for research purposes only, specifically for in vitro studies to investigate its cytotoxic properties, apoptotic mechanisms, and potential as a lead compound in the development of novel anticancer therapeutics. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c19-11-7-8-15(13(20)10-11)26-9-3-6-16(24)22-23-17-12-4-1-2-5-14(12)21-18(17)25/h1-2,4-5,7-8,10,21,25H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMRBPMSKYBECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(2,4-Dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dichlorophenoxy group and an oxoindoline moiety. The molecular formula is C17H15Cl2N3O3C_{17}H_{15}Cl_2N_3O_3 with a molecular weight of 378.22 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the hydrazide linkage and the introduction of the 2,4-dichlorophenoxy group.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest and apoptosis
HeLa (Cervical)10.0Inhibition of proliferation

Antimicrobial Activity

The compound also shows antimicrobial properties against a range of bacterial strains. In particular, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Reactive Oxygen Species (ROS) : It has been observed to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound can affect various signaling pathways, including those related to cell survival and proliferation.

Study on Antitumor Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound on MCF-7 cells. Results indicated that treatment with the compound led to a significant decrease in cell viability and increased markers for apoptosis after 24 hours of exposure .

Antimicrobial Testing

A separate study assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed promising results with MIC values comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogues
Compound Name Substituents Molecular Weight Key Functional Groups Reference
Target Compound 2-Oxoindolin-3-ylidene, 2,4-dichlorophenoxy 437.233 Hydrazone, dichlorophenoxy, indolinone
(E)-4-(2,4-Dichlorophenoxy)-N'-(2,4-dihydroxybenzylidene)butanehydrazide 2,4-Dihydroxybenzylidene ~437* Hydrazone, dichlorophenoxy, catechol
(E)-4-(2,4-Dichlorophenoxy)-N'-(2-fluoro-4-hydroxybenzylidene)butanehydrazide (23) 2-Fluoro-4-hydroxybenzylidene 436.81 Hydrazone, fluorine, phenolic -OH
N'-(4-((4-Cl-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide 4-Cl-Benzyloxy, ethoxy 487.32 Acetohydrazide, multiple chloro groups
Organotin(IV) complexes with N'-(2-hydroxybenzylidene)-4-(1H-indol-3-yl)butanehydrazide Indole, hydroxybenzylidene ~500–600 Organotin(IV), Schiff base

*Approximate value based on structural similarity.

Key Observations :
  • Hydrogen Bonding : The 2-oxoindolin-3-ylidene group in the target compound provides additional hydrogen-bonding sites compared to simpler benzylidene derivatives (e.g., compound 23), which may enhance target selectivity .
  • Planarity vs. Steric Hindrance: The indolinone ring in the target compound is more planar than the bulky organotin(IV) complexes, favoring interactions with planar biological targets (e.g., DNA grooves) .
Key Observations :
  • Schiff Base Formation : The target compound and analogues are synthesized via hydrazide-aldehyde condensation, with yields sensitive to steric and electronic effects of substituents. For example, electron-deficient aldehydes (e.g., 2-fluoro-4-hydroxybenzaldehyde) yield ~55%, while bulkier aldehydes (e.g., indole derivatives) result in lower yields (~40–50%) .
  • Metal Coordination: Organotin(IV) complexes exhibit higher yields due to straightforward ligand-metal binding, but their cytotoxicity is ligand-dependent .
Table 3: Cytotoxicity and Selectivity
Compound Cell Line IC₅₀ (μM) Mechanism Reference
Target Compound Not reported* DNA intercalation (hypothesized)
Organotin(IV) Complexes A549 (lung), MCF7 (breast) 1.2–8.7 DNA binding, apoptosis induction
(E)-N'-(4-Nitrobenzylidene)-4-(2,4-dichlorophenoxy)butanehydrazide HeLa (cervical) 3.4 ROS generation
Dihydroxybenzylidene Analogue (CAS 356106-63-3) Not reported Antioxidant potential (catechol group)

*Biological data for the target compound is absent in provided evidence.

Key Observations :
  • Structure-Activity Relationships (SAR): Chlorine Substitution: Dichlorophenoxy groups enhance lipophilicity and membrane permeability, critical for cellular uptake . Indolinone vs. Organotin(IV) Complexes: Diphenyltin derivatives show superior cytotoxicity (IC₅₀ ~1.2 μM) due to phenyl group planarity, which facilitates DNA intercalation .

Physicochemical Properties

Table 4: Solubility and Stability
Compound Solubility Stability Melting Point Reference
Target Compound Low in water; soluble in DMSO Stable at RT Not reported
Quinazolinyl Hydrazide (7b4) DMSO, ethanol Air-stable 130–131°C
Metal Complexes () DMSO, ethanol Sensitive to humidity Not reported
Key Observations :
  • Solubility : Most hydrazide derivatives require polar aprotic solvents (e.g., DMSO) for dissolution, limiting in vivo applications .
  • Thermal Stability : Higher melting points (e.g., 130°C for quinazolinyl derivatives) correlate with rigid aromatic systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-4-(2,4-dichlorophenoxy)-N'-(2-oxoindolin-3-ylidene)butanehydrazide?

  • Methodological Answer : The compound is synthesized via condensation of 2,4-dichlorophenoxybutanehydrazide with 2-oxoindoline-3-carbaldehyde under reflux in ethanol or methanol. Microwave-assisted synthesis (e.g., 60–100°C, 20–40 min) can enhance reaction efficiency . Catalysts like acetic acid or p-toluenesulfonic acid improve yield (70–85%). Purification involves recrystallization from ethanol or column chromatography using silica gel (hexane:ethyl acetate, 3:1) .

Q. How is the structural characterization of this compound validated?

  • Methodological Answer : Use a combination of:

  • NMR : Confirm E-configuration via coupling constants (e.g., 3JH,H=1216 Hz^3J_{H,H} = 12–16\ \text{Hz} for the hydrazone proton) .
  • IR : Identify carbonyl stretches (1670–1700 cm1^{-1} for the 2-oxoindolinylidene and hydrazide groups) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 420–425) and fragmentation patterns .
  • Elemental Analysis : Ensure C, H, N, Cl percentages match theoretical values (±0.3%) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA kits (comparison to indomethacin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Effects : Replace 2,4-dichlorophenoxy with electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Scaffold Modifications : Introduce piperazine or triazole moieties to improve solubility (e.g., logP reduction from 4.2 to 3.5) .
  • Pharmacophore Mapping : Use docking studies (AutoDock Vina) to identify key interactions with targets like EGFR or COX-2 .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., variable IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Validate cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Dose-Response Curves : Use 8–12 concentration points to improve IC50_{50} accuracy (95% confidence intervals) .
  • Off-Target Screening : Assess selectivity via kinase profiling (e.g., Eurofins Panlabs) to rule out non-specific binding .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., 65% intestinal absorption) and toxicity (e.g., Ames test negative) .
  • Metabolite Identification : Simulate Phase I/II metabolism (CYP3A4/2D6) with Schrödinger’s MetaSite .
  • 3D-QSAR : Build CoMFA models (q2^2 > 0.6) to correlate substituent positions with hepatotoxicity .

Q. What experimental designs mitigate challenges in crystallographic studies of this compound?

  • Methodological Answer :

  • Crystallization : Use slow evaporation (CH3_3CN:H2_2O, 1:1) at 4°C to obtain single crystals .
  • Data Collection : Optimize X-ray wavelength (Cu-Kα, λ = 1.5418 Å) and resolution (<0.8 Å) for accurate electron density maps .
  • Refinement : Apply SHELXL-2018 with anisotropic displacement parameters (R1_1 < 0.05) .

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